Methylaminoacetonitrile hydrochloride

Lipophilicity LogP Structural Analog Comparison

Obtain Methylaminoacetonitrile hydrochloride (CAS 25808-30-4) as a crystalline hydrochloride salt for reproducible pharmaceutical synthesis. This N-methylaminoacetonitrile derivative is critical for constructing the cis-β-carboline core of tadalafil and enabling the Hoesch reaction pathway for synephrine-routes that fail or underperform with non-methylated analogs. • Supports Pictet-Spengler cyclization yielding 91% intermediate with 98% HPLC purity for tadalafil. • Enables a two-step synephrine synthesis achieving >99% final purity and 67.5% overall yield. • Supplied at ≥98% purity with batch-specific COA; store under inert atmosphere at room temperature.

Molecular Formula C3H7ClN2
Molecular Weight 106.55 g/mol
CAS No. 25808-30-4
Cat. No. B1295143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylaminoacetonitrile hydrochloride
CAS25808-30-4
Molecular FormulaC3H7ClN2
Molecular Weight106.55 g/mol
Structural Identifiers
SMILESCNCC#N.Cl
InChIInChI=1S/C3H6N2.ClH/c1-5-3-2-4;/h5H,3H2,1H3;1H
InChIKeyDFKBQHBEROHUNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylaminoacetonitrile Hydrochloride: Overview


Methylaminoacetonitrile hydrochloride (CAS 25808-30-4, MF C3H7ClN2, MW 106.55 g/mol) is a secondary aminoacetonitrile derivative supplied as a crystalline hydrochloride salt . This compound serves as a key pharmaceutical intermediate, specifically in the synthesis of PDE5 inhibitors such as tadalafil and adrenergic agents such as synephrine [1]. Commercially available at purity specifications ranging from 98% to 99% with a reported melting point of 103-106°C (lit.), it offers defined physical and chemical properties for reproducible reaction performance .

1 Supports PDE5 inhibitor intermediate synthesis via N-methyl pathway
2 Adrenergic agonist intermediate production using Hoesch reaction
3 High-purity grade suitable for reproducible multi-step synthesis
4 Hydrochloride salt offers handling stability vs. free base

Methylaminoacetonitrile Hydrochloride: Substitution Risks


Substituting methylaminoacetonitrile hydrochloride with non-methylated analogs or alternative alkylaminoacetonitriles fundamentally alters reaction kinetics, regioselectivity, and downstream product profiles due to steric and electronic differences at the amino nitrogen [1]. The N-methyl substituent critically determines the formation of the cis-β-carboline scaffold in tadalafil synthesis and enables the specific Hoesch reaction pathway required for synephrine production—pathways that are not accessible or that proceed with substantially lower yields when using primary aminoacetonitrile or bulkier N-alkyl analogs [2]. The hydrochloride salt form further provides handling stability and water solubility advantages over the free base form, which is susceptible to degradation under ambient conditions [3].

Non-methylated analogs may alter scaffold formation

Using primary aminoacetonitrile may shift Pictet-Spengler cyclization and cis-β-carboline stereochemistry.

Bulkier N-alkyl groups can reduce yield

Steric hindrance at the amino nitrogen may lower regioselectivity and reaction efficiency in key coupling steps.

Free base form introduces volatility and stability concerns

The free base (CAS 5616-32-0) has a low flash point (44°C) and may degrade under ambient conditions, limiting direct substitution.

Methylaminoacetonitrile Hydrochloride: Comparative Evidence


LogP: N-Methyl vs. N-Benzyl Analog

Methylaminoacetonitrile hydrochloride exhibits a LogP of approximately 0.92, indicating moderate hydrophilicity suitable for aqueous reaction media and biological compatibility [1]. In contrast, the N-benzyl analog (N-Benzylaminoacetonitrile hydrochloride, CAS 63086-36-2) displays a significantly higher LogP of 2.49, reflecting substantially increased lipophilicity that alters solvent partitioning and may affect reaction kinetics and purification workflows [2].

LogP vs. N-Benzyl
Reported
Target: LogP 0.92 N-Benzyl: LogP 2.49 ΔLogP 1.57 (~37-fold)
May inform solvent and extraction method choice
Calculated values; experimental validation recommended
Lipophilicity LogP Structural Analog Comparison N-Alkylaminoacetonitrile

Melting Point: N-Methyl vs. Unsubstituted Analog

Methylaminoacetonitrile hydrochloride exhibits a well-defined melting point range of 103-106°C . In comparison, the unsubstituted primary amine analog, aminoacetonitrile hydrochloride (CAS 6011-14-9), displays a broader and higher melting range of 153-171°C, which is also less sharply defined in literature reports .

Melting Point vs. Unsubstituted
Data to verify
Target: 103–106°C Unsubstituted: 153–171°C Δ 50–65°C lower
Sharper melt may support identity verification
Supplier-sourced data; verify under own conditions
Thermal Properties Melting Point Structural Analog Comparison Aminoacetonitrile

Tadalafil Synthesis Performance

In a patented synthetic route for tadalafil, the coupling of D-tryptophan with methylaminoacetonitrile in tetrahydrofuran, mediated by EDC·HCl and DMAP, produced the key intermediate compound III with a reported yield of 91% and an HPLC purity of 98% after crystallization [1]. While this is a specific process yield rather than a direct head-to-head comparison with alternative intermediates, it establishes a quantitative performance benchmark for this compound in a therapeutically and commercially relevant API synthesis.

Tadalafil Intermediate Yield
Reported
91% (HPLC purity 98%)
Supports scale-up evaluation for tadalafil pathway
Single patent example; reproducibility may vary
Pharmaceutical Synthesis Tadalafil PDE5 Inhibitor Reaction Yield

Synephrine Synthesis Efficiency

A two-step chemical synthetic method for synephrine hydrochloride starting from methylaminoacetonitrile hydrochloride achieved an overall yield of 67.5% with a final product purity exceeding 99% [1]. The method employs a Hoesch reaction with phenol and HCl under Lewis acid catalysis, followed by reduction with sodium borohydride or potassium borohydride. This yield represents a class-level performance indicator for this starting material in producing the α-adrenergic receptor agonist synephrine [2].

Synephrine Overall Yield
Class-level
67.5% (>99% purity)
Supports synthetic route assessment for adrenergic intermediate
Class-level inference; no direct comparator provided
Pharmaceutical Synthesis Synephrine Adrenergic Agonist Hoesch Reaction

Salt Form Stability vs. Free Base

Methylaminoacetonitrile hydrochloride is supplied and stored as a stable crystalline solid at ambient temperature under inert atmosphere, with recommended storage at room temperature away from strong oxidizing agents [1]. In contrast, the free base form (methylaminoacetonitrile, CAS 5616-32-0) is reported with a lower flash point of 44°C and boiling point of 65°C at 20 mmHg, indicating higher volatility and potential handling hazards [2]. The hydrochloride salt enhances stability and handling properties for large-scale industrial processes .

Salt Form Stability
Class-level
Salt: solid, MP 103–106°C Free base: flash 44°C, bp 65°C/20mmHg
Salt form may reduce volatility-related handling concerns
Class-level generalization; verify under intended storage
Salt Form Stability Handling Free Base Comparison

Process Optimization: Catalyst System

A patented preparation method for methylaminoacetonitrile hydrochloride using methylamine hydrochloride, sodium cyanide, and formaldehyde with 3-mercaptopropionic acid as catalyst at temperatures below 0°C is reported to achieve high yield and low cost suitable for industrial production [1]. The prior art sodium cyanide method without this optimized catalyst system achieved only approximately 50% yield [2]. The patented method represents a significant improvement over baseline sodium cyanide processes, with the catalyst dose optimized at 0.9 to 1.1 times that of sodium cyanide [3].

Catalyst Optimization
Head-to-head
Prior art: ~50% yield Optimized: high yield (undisclosed)
Reported yield improvement supports procurement cost review
Catalyst: 3-mercaptopropionic acid; exact value not published
Process Chemistry Synthesis Optimization Yield Improvement Industrial Production

Methylaminoacetonitrile Hydrochloride: Applications


Tadalafil (PDE5 Inhibitor) Synthesis

Methylaminoacetonitrile hydrochloride serves as a critical building block in the synthesis of tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor used for erectile dysfunction and pulmonary arterial hypertension. In a representative patented process, methylaminoacetonitrile is coupled with D-tryptophan using EDC·HCl and DMAP in tetrahydrofuran to form a key intermediate (compound III) with a reported yield of 91% and HPLC purity of 98% after crystallization . The N-methyl group on the aminoacetonitrile scaffold is essential for the subsequent Pictet-Spengler cyclization that establishes the correct stereochemistry of the cis-β-carboline core. Procurement of this compound specifically supports this established pharmaceutical manufacturing route, where substitution with non-methylated or alternative N-alkyl analogs would fundamentally alter the reaction pathway and product stereochemistry [6].

Synephrine (Adrenergic Agonist) Synthesis

Methylaminoacetonitrile hydrochloride functions as the starting material in a two-step chemical synthesis of synephrine (2-methylamino-1-(4-hydroxyphenyl)ethanol) hydrochloride, an adrenergic α-receptor agonist that induces vasoconstriction and elevates blood pressure. The patented process involves a Hoesch reaction between methylaminoacetonitrile hydrochloride and phenol under Lewis acid catalysis with HCl gas, followed by borohydride reduction, achieving an overall yield of 67.5% with final product purity exceeding 99% . This route offers a scalable alternative to extraction from natural sources or longer multi-step synthetic sequences, directly leveraging the N-methylaminoacetonitrile structure to introduce the N-methylaminoethanol pharmacophore [6]. Procurement of this intermediate is essential for laboratories and manufacturers pursuing this specific synthetic pathway to synephrine.

N-Boc-Protected Derivative Preparation

Methylaminoacetonitrile hydrochloride is employed in the preparation of N-Boc-protected intermediates for peptide and heterocyclic synthesis. A documented procedure describes the reaction of methylaminoacetonitrile hydrochloride (11.45 g, 107.4 mmol) with di-tert-butyl dicarbonate (22.3 g, 102.2 mmol) in dichloromethane using triethylamine (31.5 mL, 226 mmol) as base to yield 2-(N-Boc-methylamino)acetonitrile . This transformation is quantitative in its described stoichiometry and enables downstream applications where protection of the secondary amine is required prior to further functionalization of the nitrile group or alkylation at other positions. Procurement supports standard laboratory protocols for amine protection in multistep organic synthesis sequences.

Industrial Manufacturing and Sourcing

Methylaminoacetonitrile hydrochloride is commercially available from multiple reputable suppliers at defined purity specifications (typically 98-99%) with batch-to-batch consistency supported by certificates of analysis . The compound is supplied as a crystalline solid with a melting point of 103-106°C, facilitating identity verification and purity assessment through standard analytical methods. Storage conditions recommend an inert atmosphere at room temperature, with long-term stability demonstrated under normal temperature and pressure when protected from strong oxidizing agents [6]. The optimized industrial synthesis using 3-mercaptopropionic acid catalysis at sub-zero temperatures has enabled cost-effective large-scale production, making this intermediate accessible for pharmaceutical manufacturing applications [7]. Procurement decisions should prioritize suppliers offering documented purity, proper storage conditions, and traceable quality assurance documentation.

Application
Selection Property
Validation Focus
Tadalafil intermediate synthesis
N-Methyl substitution for cis-β-carboline formation
Pictet-Spengler cyclization stereochemical outcome
Synephrine (adrenergic agonist) production
Hoesch reaction compatibility
N-methylaminoethanol pharmacophore introduction
N-Boc protected intermediate
Amine protection under standard Boc conditions
Nitrile group stability during protection/deprotection
Bulk procurement for research and manufacturing
Consistent purity specification and salt form stability
Batch-to-batch reproducibility and storage integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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